molecular formula C14H10ClNO4 B4780569 4-chloro-3-methylphenyl 2-nitrobenzoate

4-chloro-3-methylphenyl 2-nitrobenzoate

Cat. No.: B4780569
M. Wt: 291.68 g/mol
InChI Key: NNZJBPWLORXXGF-UHFFFAOYSA-N
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Description

4-chloro-3-methylphenyl 2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group attached to a benzoate moiety, along with a chloro and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methylphenyl 2-nitrobenzoate typically involves the esterification of 4-chloro-3-methylphenol with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methylphenyl 2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 4-chloro-3-methylphenyl 2-aminobenzoate.

    Substitution: Various substituted phenyl 2-nitrobenzoates depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-methylphenol and 2-nitrobenzoic acid.

Scientific Research Applications

4-chloro-3-methylphenyl 2-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Pharmaceutical Research: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Analytical Chemistry: It can be used as a reference standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl 2-nitrobenzoate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis. The chloro and methyl substituents on the phenyl ring can influence the compound’s reactivity and interaction with other molecules. The specific molecular targets and pathways involved would depend on the context of its application, such as in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrobenzoic acid: Similar structure but lacks the ester group.

    4-chloro-3-methylphenyl benzoate: Similar structure but lacks the nitro group.

    4-chloro-3-methylphenyl 4-nitrobenzoate: Similar structure but with the nitro group on a different position of the benzoate moiety.

Uniqueness

4-chloro-3-methylphenyl 2-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate moiety, which can influence its reactivity and potential applications. The combination of chloro and methyl substituents on the phenyl ring also adds to its distinct chemical properties.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-9-8-10(6-7-12(9)15)20-14(17)11-4-2-3-5-13(11)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZJBPWLORXXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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